molecular formula C20H30ClNO B12770267 1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone hydrochloride CAS No. 95796-02-4

1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone hydrochloride

Cat. No.: B12770267
CAS No.: 95796-02-4
M. Wt: 335.9 g/mol
InChI Key: ANABNBCQHUKLPZ-UHFFFAOYSA-N
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Description

1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclohexyl group attached to a phenyl ring, a methyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclohexylphenyl Intermediate: The initial step involves the formation of the cyclohexylphenyl intermediate through a Friedel-Crafts alkylation reaction. Cyclohexyl chloride reacts with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-cyclohexylphenyl chloride.

    Introduction of the Methyl Group: The next step involves the introduction of the methyl group through a Grignard reaction. The 4-cyclohexylphenyl chloride is reacted with methylmagnesium bromide to form 4-cyclohexylphenylmethyl ketone.

    Formation of the Pyrrolidinyl Group: The final step involves the formation of the pyrrolidinyl group through a nucleophilic substitution reaction. The 4-cyclohexylphenylmethyl ketone is reacted with pyrrolidine in the presence of a base, such as sodium hydride, to form 1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Pyrrolidine in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidinyl derivatives.

Scientific Research Applications

1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone hydrochloride can be compared with other similar compounds, such as:

    1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone: The free base form of the compound without the hydrochloride salt.

    1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone acetate: An ester derivative with different solubility and reactivity properties.

    1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone sulfate: A sulfate salt with potential differences in pharmacokinetics and bioavailability.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications in scientific research.

Properties

CAS No.

95796-02-4

Molecular Formula

C20H30ClNO

Molecular Weight

335.9 g/mol

IUPAC Name

1-(4-cyclohexylphenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C20H29NO.ClH/c1-16(15-21-13-5-6-14-21)20(22)19-11-9-18(10-12-19)17-7-3-2-4-8-17;/h9-12,16-17H,2-8,13-15H2,1H3;1H

InChI Key

ANABNBCQHUKLPZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCC1)C(=O)C2=CC=C(C=C2)C3CCCCC3.Cl

Origin of Product

United States

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